Warfarin potassium

概要

説明

ワルファリンカリウム: は、よく知られた抗凝血剤であるワルファリンのカリウム塩のラセミ混合物です。血栓形成を防ぐために、医療および獣医の両方の分野で広く使用されています。ワルファリンカリウムは、ビタミンK依存性凝固因子の合成を阻害することによって機能するため、血栓塞栓症のリスクのある患者にとって重要な薬剤です。

準備方法

合成経路と反応条件: ワルファリンカリウムは、ワルファリン酸から合成できます。 このプロセスでは、ワルファリン酸をエタノールなどの極性有機溶媒に溶解し、低温で炭酸水素カリウムまたは炭酸カリウムなどの揮発性塩基と反応させます 。この方法は、最終生成物の純度を保証し、分解を防ぎます。

工業生産方法: 工業的な設定では、ワルファリンカリウムの調製は、同様の原理に従いますが、より大規模に行われます。反応は、温度と溶媒の条件を厳密に制御して、大きな反応器で行われ、高収率と純度が保証されます。 最終生成物は、分解を防ぎ、安定性を維持するために、低温で乾燥されます .

化学反応の分析

反応の種類: ワルファリンカリウムは、以下を含むさまざまな化学反応を起こします。

酸化: ワルファリンは、酸化されてヒドロキシワルファリンを形成することができます。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: ワルファリンは、特に芳香環で置換反応を受ける可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、生物系におけるシトクロムP450酵素が含まれます。

還元: 還元剤はあまり使用されませんが、触媒の存在下で水素ガスが含まれる場合があります。

置換: 置換反応には、多くの場合、強力な塩基または酸を触媒として使用する必要があります。

主な生成物:

酸化: ヒドロキシワルファリンは、酸化反応の主要な生成物です。

還元: ワルファリンの還元形態は、あまり一般的ではありませんが、生成される可能性があります。

科学研究への応用

ワルファリンカリウムは、科学研究において幅広い用途があります。

化学: さまざまな化学アッセイで標準的な抗凝血剤として使用されます。

生物学: 血液凝固と凝固メカニズムに関する研究に使用されます。

医学: 心房細動、深部静脈血栓症、肺塞栓症などの病状を持つ患者で、血栓塞栓症を予防するために臨床設定で広く使用されています

科学的研究の応用

Clinical Applications

Warfarin potassium is primarily indicated for:

- Venous Thromboembolism (VTE) : Used for the treatment and prevention of deep vein thrombosis and pulmonary embolism.

- Atrial Fibrillation : Prescribed to prevent thromboembolic events in patients with nonvalvular atrial fibrillation.

- Mechanical Heart Valves : Indicated for patients with prosthetic heart valves to reduce the risk of thromboembolic complications.

- Myocardial Infarction : Utilized in secondary prevention strategies post-myocardial infarction.

Efficacy and Safety

A meta-analysis demonstrated that adjusted-dose warfarin significantly reduces the risk of stroke in patients with atrial fibrillation by approximately 64%, compared to antiplatelet therapy which only reduces stroke risk by about 22% . However, the use of warfarin is associated with an increased risk of major bleeding events, necessitating regular monitoring of the International Normalized Ratio (INR) to ensure therapeutic levels are maintained.

Case Study 1: Warfarin Resistance

A report highlighted a patient with prosthetic aortic valve who exhibited warfarin resistance due to genetic mutations in the CYP2C9 and VKORC1 genes. Despite increasing doses, the patient's INR remained low, necessitating alternative anticoagulation strategies .

Case Study 2: Warfarin-Induced Gastrointestinal Bleeding

An 80-year-old male patient on warfarin therapy presented with upper gastrointestinal bleeding. His INR was undetectable due to an accidental overdose. The case emphasized the importance of patient education regarding medication adherence and monitoring .

Data Table: Clinical Indications and Dosing Guidelines

| Clinical Indication | Initial Dose (mg) | Maintenance Dose (mg) | Monitoring Frequency |

|---|---|---|---|

| Venous Thromboembolism | 10 | 2-10 | Weekly until stable |

| Atrial Fibrillation | 5-10 | 2-10 | Weekly until stable |

| Mechanical Heart Valve | 5-10 | 2-7 | Weekly until stable |

| Myocardial Infarction | 5 | Adjust based on INR | Weekly until stable |

作用機序

ワルファリンカリウムは、ビタミンKエポキシドレダクターゼ酵素を阻害することによって効果を発揮します。この酵素は、凝固因子II、VII、IX、およびXの合成に必要なビタミンKのリサイクルに不可欠です。 この酵素を阻害することにより、ワルファリンカリウムは活性凝固因子のレベルを低下させ、血栓形成を防ぎます .

類似の化合物との比較

類似の化合物:

- アセノクマロール

- フェンプロクマロン

- フルインジオン

比較: ワルファリンカリウムは、確立された使用と、その有効性と安全性プロファイルを裏付ける広範な研究によって独特です。一部の新しい抗凝血剤とは異なり、ワルファリンカリウムは、治療効果と安全性を確保するために、血液凝固時間(INR)を定期的に監視する必要があります。 血栓塞栓症を予防する際の長い使用の歴史と有効性により、多くの患者にとって好ましい選択肢となっています .

類似化合物との比較

Comparison: Warfarin potassium is unique due to its well-established use and extensive research backing its efficacy and safety profile. Unlike some newer anticoagulants, this compound requires regular monitoring of blood clotting times (INR) to ensure therapeutic effectiveness and safety. it remains a preferred choice for many patients due to its long history of use and effectiveness in preventing thromboembolic events .

Q & A

Basic Research Questions

Q. How does genetic variability influence warfarin dosing requirements in diverse populations?

- Methodological Answer: Genetic polymorphisms in CYP2C9 (e.g., CYP2C92, 3) and VKORC1 significantly alter warfarin metabolism and sensitivity. Clinical algorithms integrating genetic and clinical factors (e.g., age, weight) improve dose prediction accuracy. For example, pharmacogenetic algorithms reduce dosing errors by 30–50% in patients requiring ≤21 mg/week or ≥49 mg/week . Validate genetic contributions using GWAS or targeted sequencing, followed by regression modeling to quantify allele-specific dose adjustments.

Q. What is the role of CYP4F2 in warfarin pharmacokinetics?

- Methodological Answer: The CYP4F2 V433M variant (rs2108622) reduces warfarin clearance by modulating vitamin K metabolism, leading to a ~1 mg/day dose difference between homozygous genotypes. Investigate this via in vitro enzyme activity assays or population pharmacokinetic (PK) models stratified by genotype. Clinical validation cohorts should include diverse ethnic groups to account for allele frequency variability .

Q. How do drug-drug interactions (DDIs) with warfarin vary by CYP2C9 genotype?

- Methodological Answer: CYP2C9-mediated DDIs (e.g., fluconazole inhibition, rifampin induction) exhibit genotype-dependent effects. For CYP2C93/*3 patients, fluconazole reduces S-warfarin clearance by 85%, whereas rifampin increases clearance by 75% in CYP2C91/*1 individuals. Use population PK models with covariate analysis (e.g., NONMEM) to quantify genotype-specific interaction magnitudes .

Advanced Research Questions

Q. How can population PK models resolve contradictions in warfarin metabolite disposition across CYP2C9 genotypes?

- Methodological Answer: Warfarin metabolites (e.g., 7-OH-S-warfarin, 10-OH-R-warfarin) show genotype-dependent formation clearance (CLf). For CYP2C93/*3 subjects, 7-OH-S-warfarin CLf decreases by 85%, while non-CYP2C9 pathways (e.g., CYP3A4-mediated 10-hydroxylation) become dominant. Develop multicompartment PK models with enzyme-specific parameters and validate using LC-MS/MS metabolite profiling .

Q. Why do CYP2C9*1B haplotype carriers exhibit altered warfarin metabolic induction?

- Methodological Answer: The CYP2C91B haplotype (-3089G>A/-2663delTG) is linked to reduced CYP2C19 activity, lowering 8-OH-R-warfarin formation. In rifampin-treated patients, CYP2C91B/*1B subjects show 260% higher 10-OH-S-warfarin CLf due to CYP3A4 induction. Use mechanistic PK-PD models with transcriptional regulation terms (e.g., PXR activation) to simulate haplotype effects .

Q. How do warfarin-albumin binding dynamics affect anticoagulant response in hypoalbuminemic patients?

- Methodological Answer: Warfarin binds to human serum albumin (HSA) at site I with Kd ~2 µM. Hypoalbuminemia increases free warfarin concentrations, raising bleeding risk. Quantify binding affinity via crystallography (e.g., PDB 1H9Z) or equilibrium dialysis, and incorporate free fraction adjustments into dosing algorithms for patients with albumin <3.5 g/dL .

Q. Key Research Recommendations

- Use model-informed drug development (MIDD) approaches to optimize warfarin dosing in understudied populations (e.g., CYP2C9*3/*3).

- Prioritize metabolomic profiling to resolve genotype-phenotype discordance in warfarin responders.

- Validate HSA binding assays for personalized dose adjustments in critical care settings.

For further analysis, refer to clinical trial data from ENGAGE AF-TIMI 48 and ROCKET AF .

特性

CAS番号 |

2610-86-8 |

|---|---|

分子式 |

C19H16KO4 |

分子量 |

347.4 g/mol |

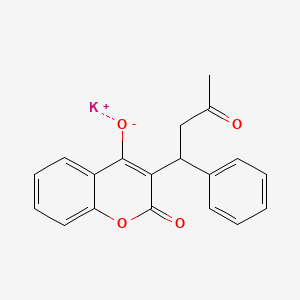

IUPAC名 |

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

InChIキー |

XWDCXNPCSMIHLY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |

正規SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |

外観 |

Solid powder |

Key on ui other cas no. |

2610-86-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。